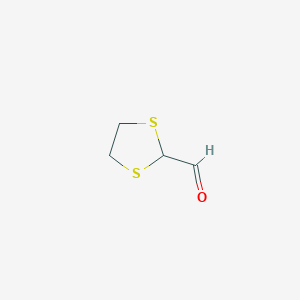

1,3-Dithiolane-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dithiolane-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C4H6OS2 and its molecular weight is 134.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

1,3-Dithiolane-2-carbaldehyde serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in the synthesis of complex molecules through methods such as:

- Thioacetalization : The compound can react with carbonyl compounds to form thioacetals, which are useful for protecting carbonyl functionalities during synthetic procedures. This reaction is often catalyzed by Lewis acids or surfactants, yielding high selectivity and efficiency .

- Radical Reactions : 1,3-Dithiolane derivatives participate in photocatalytic radical reactions. For instance, studies have demonstrated that they can undergo intramolecular photocatalytic additions to alkenes, providing a pathway for synthesizing more complex structures .

Table 1: Summary of Synthetic Applications

Medicinal Chemistry

The medicinal applications of this compound and its derivatives are noteworthy. They have been explored for their potential therapeutic effects against various diseases:

- Anticancer Activity : Compounds derived from 1,3-dithiolane have shown promise in inhibiting cancer cell proliferation. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

- Antiviral Properties : Research indicates that dithiolane derivatives exhibit antiviral activity against several viruses, including those responsible for respiratory infections. Their mechanism often involves the inhibition of viral replication .

Table 2: Medicinal Applications and Findings

Material Science

In material science, this compound has been utilized in the development of functional materials:

- Polymer Chemistry : The compound can be used to synthesize polymers with specific functionalities by incorporating dithiolane units into polymer backbones. This leads to materials with unique properties suitable for various applications.

- Sensors : Dithiolane-based materials have been explored for use in sensors due to their ability to form stable complexes with metal ions, enhancing sensitivity and selectivity in detecting specific analytes.

Case Study 1: Photocatalytic Reactions

A study by Nishida et al. demonstrated the effectiveness of 1,3-dithiolane derivatives in photocatalytic radical reactions, showcasing their potential in synthesizing complex organic molecules under mild conditions. The results indicated high yields and selectivity when applied to various substrates .

Case Study 2: Anticancer Activity

Research has highlighted the anticancer potential of dithiolane derivatives, particularly their ability to induce oxidative stress in cancer cells leading to apoptosis. These findings suggest a promising avenue for developing new anticancer therapies based on this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group in 1,3-dithiolane-2-carbaldehyde undergoes oxidation to yield carboxylic acids. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions.

-

Chromium trioxide (CrO₃) with pyridine.

For example, oxidation with KMnO₄ in aqueous acetone converts the aldehyde to 1,3-dithiolane-2-carboxylic acid. The reaction proceeds via radical intermediates, with yields exceeding 80% under optimized conditions .

Table 1: Oxidation Reactions of this compound

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 25°C | 1,3-Dithiolane-2-carboxylic acid | 82 | |

| CrO₃/Py | CH₂Cl₂, 0°C → RT | Same as above | 78 |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using agents such as:

-

Sodium borohydride (NaBH₄) in methanol.

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Reduction with NaBH₄ yields 1,3-dithiolane-2-methanol (>90% yield), retaining the dithiolane ring .

Deprotection of the Dithiolane Ring

The dithiolane ring can be cleaved under oxidative or acidic conditions to regenerate carbonyl groups. Notable methods include:

-

Mercury(II) nitrate [Hg(NO₃)₂·3H₂O] : Deprotection occurs in <5 minutes under solvent-free conditions, producing aldehydes or ketones with >95% yields .

-

Iodine/H₂O₂ : Oxidative cleavage in aqueous SDS (sodium dodecyl sulfate) preserves acid-sensitive functional groups .

Table 2: Deprotection Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hg(NO₃)₂·3H₂O | Solvent-free, 25°C | Aldehyde/Ketone | 95–99 | |

| I₂/H₂O₂/SDS | H₂O, pH 7, 25°C | Same as above | 85–92 |

Nucleophilic Additions

The aldehyde participates in nucleophilic additions with:

-

Grignard reagents : Forms secondary alcohols.

-

Organolithium compounds : Yields tertiary alcohols or ketones after workup.

For instance, reaction with methylmagnesium bromide produces 2-(hydroxy(methyl)methyl)-1,3-dithiolane (87% yield) .

Cross-Aldol Condensation

This compound acts as an electrophilic partner in organocatalytic aldol reactions. Using L-proline as a catalyst, it couples with ketones or aldehydes to form β-hydroxy dithiolanes with high enantioselectivity (up to 96% ee) .

Table 3: Cross-Aldol Reactions

| Partner | Catalyst | Product | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetone | L-Proline | β-Hydroxy dithiolane | 96 | 91 |

Hydrogenolysis

Catalytic hydrogenation (H₂/Pd-C) cleaves C–S bonds, converting the dithiolane ring into a methylene group. This reaction is critical in total synthesis for deprotection .

Key Mechanistic Insights:

-

The dithiolane ring stabilizes adjacent carbanions via sulfur’s electron-donating effects, enabling alkylation at C2 .

-

Oxidative deprotection involves mercury(II)-sulfur coordination, facilitating rapid ring opening .

This compound’s versatility in oxidation, reduction, and carbon–carbon bond-forming reactions makes it invaluable in synthetic organic chemistry and drug development.

Propriétés

IUPAC Name |

1,3-dithiolane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS2/c5-3-4-6-1-2-7-4/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVFOUGMEPCZSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.